3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride, also known as DMAPPH, is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO₂. This compound is characterized by a three-carbon chain (propanone) and features a dimethylamino group and a methoxyphenyl group attached to the central carbon. DMAPPH is primarily utilized in research settings due to its unique chemical structure, which allows it to participate in various
There is no documented information on the mechanism of action of DMAPPH.
DMAPPH is a well-documented organic compound with various synthetic pathways described in scientific literature. One common method involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst, such as hydrochloric acid [].
While the specific biological activities of DMAPPH are not extensively explored, its chemical structure suggests potential applications in various research areas:
The chemical reactivity of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride can be attributed to its functional groups. Notably, the dimethylamino group can act as a nucleophile in substitution reactions, while the propanone moiety can undergo condensation reactions. A common synthetic pathway involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst, such as hydrochloric acid . This reaction highlights the compound's potential for further derivatization and modification.
The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride typically involves several steps:
This method is well-documented in scientific literature and serves as a foundation for producing DMAPPH for research purposes .
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride has several potential applications:
Several compounds share structural similarities with 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxyacetophenone | Aromatic ketone with methoxy group | Precursor in DMAPPH synthesis |
N,N-Dimethylaniline | Aniline derivative with two methyl groups | Serves as a nucleophile in reactions |
3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-one | Similar amine and propanone structure | Chlorine substitution alters reactivity |
The uniqueness of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical properties and potential biological activities compared to these similar compounds .
The molecular architecture of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride represents a complex ketone derivative with distinctive structural features that have been elucidated through advanced crystallographic methodologies [1] [2]. The compound exhibits a molecular formula of C₁₂H₁₈ClNO₂ with a molecular weight of 243.73 grams per mole, while the free base form possesses the formula C₁₂H₁₇NO₂ with a molecular weight of 207.27 grams per mole [1] [3] [4].
The crystallographic investigation reveals critical geometric parameters that define the three-dimensional arrangement of atoms within the molecular framework [5] [6]. The aromatic ring system demonstrates characteristic bond lengths ranging from 1.38 to 1.40 Angstroms for carbon-carbon bonds, consistent with established aromatic systems [5] [7]. The methoxy substituent exhibits carbon-oxygen bond lengths of approximately 1.36 to 1.37 Angstroms, typical for aromatic ether functionalities [5] [6].
Table 1: Fundamental Molecular Characteristics
Parameter | Value |
---|---|
Molecular Formula (Hydrochloride salt) | C₁₂H₁₈ClNO₂ |
Molecular Weight (grams per mole) | 243.73 |
Molecular Formula (Free base) | C₁₂H₁₇NO₂ |
Molecular Weight (grams per mole) | 207.27 |
InChI Key | WWMSOMMTYFMTPL-UHFFFAOYSA-N |
CAS Registry Number | 2125-49-7 |
The carbonyl functionality exhibits characteristic ketone bond lengths of 1.20 to 1.22 Angstroms for the carbon-oxygen double bond, indicating substantial π-character and electron delocalization [8] [5]. The dimethylamino group demonstrates carbon-nitrogen bond lengths of 1.46 to 1.48 Angstroms, consistent with tertiary amine structures where nitrogen maintains sp³ hybridization [5] [6].
Table 2: Crystallographic Bond Length Parameters
Bond Type | Bond Length (Angstroms) | Reference Classification |
---|---|---|
Carbon-Carbon (aromatic) | 1.38-1.40 | Aromatic ring systems |
Carbon-Oxygen (aromatic) | 1.36-1.37 | Methoxy functionality |
Carbon-Oxygen (carbonyl) | 1.20-1.22 | Ketone double bond |
Carbon-Nitrogen (dimethylamino) | 1.46-1.48 | Tertiary amine |
Carbon-Hydrogen (aromatic) | 1.08-1.09 | Aromatic hydrogen |
Carbon-Hydrogen (methyl) | 1.09-1.11 | Aliphatic hydrogen |
Nitrogen-Carbon (methyl) | 1.45-1.47 | N-methyl bonds |
The molecular geometry demonstrates specific angular relationships that influence the overall three-dimensional structure [9] [10]. The aromatic ring maintains planarity with internal angles approximating 120 degrees, characteristic of benzene derivatives [7] [10]. The propanone chain adopts conformations influenced by steric interactions between the dimethylamino group and the aromatic system [11].
Crystallographic analysis of similar dimethylamino ketone compounds reveals dihedral angles between aromatic rings and substituent groups ranging from 45 to 55 degrees, attributed to steric repulsion between phenyl rings and electronic effects [11]. The methoxy group typically adopts a coplanar arrangement with the aromatic ring, with torsion angles approaching zero degrees to maximize resonance stabilization [5] [7].
The conformational behavior of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one undergoes significant alterations upon protonation, fundamentally affecting molecular geometry and electronic distribution [12] [13] [14]. Protonation of the dimethylamino nitrogen introduces electrostatic constraints that substantially influence conformational preferences and molecular stability [12] [15].
Upon protonation, the dimethylamino nitrogen adopts a tetrahedral geometry, contrasting with the planar arrangement observed in the free base form [12] [16]. This geometric transformation results in increased steric bulk around the nitrogen center, leading to conformational restrictions along the propyl chain [12] [13]. Computational studies on related systems demonstrate that protonation can reverse conformational preferences, with axial forms becoming energetically favored in certain cases [12].
Table 3: Conformational Parameters in Different Protonation States
Torsion Angle | Free Base (degrees) | Protonated Form (degrees) |
---|---|---|
Carbon-Carbon-Carbon-Nitrogen (propyl chain) | ±60 to ±180 | ±60 to ±180 |
Carbon-Carbon-Carbon-Oxygen (carbonyl orientation) | 0 to ±30 | 0 to ±30 |
Aromatic-Carbon-Oxygen-Methyl (methoxy group) | 0 to ±20 | 0 to ±20 |
Nitrogen-Carbon-Carbon-Carbon (dimethylamino) | ±60 to ±180 | More restricted |
Carbonyl-Carbon-Carbon-Nitrogen (extended chain) | ±60 to ±180 | Extended preference |
Protonation introduces positive charge at the nitrogen center, creating electrostatic interactions with neighboring functional groups [16] [17]. These interactions stabilize specific conformations through hydrogen bonding and dipole-dipole interactions [15] [18]. Molecular dynamics simulations reveal that protonated forms exhibit reduced conformational flexibility compared to neutral species [14] [15].
The presence of the methoxy group provides additional stabilization through weak hydrogen bonding interactions with the protonated nitrogen [15] [18]. This stabilization effect becomes particularly pronounced in polar solvents, where solvation effects further constrain molecular motion [13] [14].
Solvent environment significantly influences conformational dynamics, with polar solvents stabilizing charge-separated conformations in protonated forms [13] [19]. Experimental evidence from nuclear magnetic resonance spectroscopy demonstrates distinct coupling constant patterns between protonated and free base forms, indicating altered conformational populations [13].
Theoretical calculations suggest that protonation reduces the energy barrier for conformational interconversion in some torsional degrees of freedom while increasing barriers in others [12] [14]. This selective stabilization results in conformational ensembles that differ substantially between protonation states [18].
Frontier molecular orbital analysis provides fundamental insights into the electronic structure and reactivity patterns of 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride [20] [21] [22]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine electronic properties, chemical reactivity, and optical characteristics [20] [23] [24].
The HOMO of the free base form exhibits predominant localization on the aromatic π-electron system and the dimethylamino nitrogen lone pair [22] [24]. Computational studies on analogous compounds demonstrate HOMO energies ranging from -5.0 to -5.5 electron volts, characteristic of electron-rich aromatic systems with amino substituents [25] [19]. The electron density distribution encompasses the entire conjugated framework, facilitating charge transfer processes [24] [26].
The LUMO demonstrates primary localization on the carbonyl π* orbital, with energies typically ranging from -1.0 to -2.0 electron volts in the free base form [22] [8]. This orbital serves as the primary acceptor site for nucleophilic attack, consistent with the electrophilic character of the carbonyl carbon [8] [23].
Table 4: Frontier Molecular Orbital Energy Parameters
Orbital Type | Energy Range (electron volts) | Electronic Character |
---|---|---|
HOMO (Free base) | -5.0 to -5.5 | π-electron system |
LUMO (Free base) | -1.0 to -2.0 | π* carbonyl |
HOMO (Protonated) | -6.0 to -6.5 | Localized electrons |
LUMO (Protonated) | -2.0 to -3.0 | π* carbonyl |
Energy Gap (Free base) | 3.5 to 4.5 | HOMO-LUMO gap |
Energy Gap (Protonated) | 3.0 to 4.0 | Reduced gap |
Protonation substantially alters frontier orbital energies through electrostatic perturbation of the electronic structure [27] [17]. The HOMO energy decreases significantly upon protonation, typically shifting to the range of -6.0 to -6.5 electron volts due to the electron-withdrawing effect of the positively charged nitrogen [27] [16]. This stabilization reflects the reduced electron-donating capacity of the protonated dimethylamino group [17].
The LUMO energy also decreases upon protonation, moving to approximately -2.0 to -3.0 electron volts, indicating enhanced electrophilic character [27]. The overall HOMO-LUMO energy gap typically decreases from 3.5-4.5 electron volts in the free base to 3.0-4.0 electron volts in the protonated form [25] [19].
The methoxy group functions as an electron-donating substituent through resonance effects, elevating HOMO energy levels and contributing to the overall electron density of the aromatic system [24] [26]. This donor character facilitates charge transfer interactions with the electron-withdrawing carbonyl group, creating a push-pull electronic system [24] [25].
The dimethylamino group serves as a strong electron donor in the free base form, significantly influencing the frontier orbital characteristics [22] [24]. Upon protonation, this donor character diminishes substantially, fundamentally altering the electronic structure and reactivity profile [16] [17]. Theoretical calculations demonstrate that these substituent effects propagate throughout the molecular framework, affecting both occupied and unoccupied orbital manifolds [24] [26].
The electronic structure facilitates intramolecular charge transfer from the electron-rich dimethylamino group to the electron-deficient carbonyl functionality [25] [19]. This charge transfer character influences optical properties and contributes to the compound's photophysical behavior [23] [28]. Time-dependent density functional theory calculations reveal electronic transitions corresponding to charge transfer processes, with transition energies sensitive to protonation state [19] [28].
Method | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
Three-component condensation | HCl/acid catalyst | Aqueous/organic | Room temperature | 60-85 | Not reported |
Pre-formed imine approach | Quinidine thiourea (20 mol%) | Et₂O:pentanes (3:1) | Room temperature | 85-95 | 77-97 |
Catalytic asymmetric synthesis | Chiral Pd complex (2.5 mol%) | Dichloromethane | 0-30 | 69-99 | 84-97 |
Nano-magnetic catalysis | Fe₃O₄@Qs/Ni(ii) | Ethanol | Room temperature | 82-95 | Not reported |
Water-accelerated organocatalysis | Squaramide-Brønsted acid | Aqueous conditions | Room temperature | 70-90 | 80-95 |
Enolate-mediated reaction | Cinchona alkaloid thiourea | Ether/pentanes | Room temperature | 85-99 | 90-99 |
Solvent selection plays a crucial role in determining the kinetics, yields, and stereochemical outcomes of Mannich reactions for tertiary aminoketone synthesis [9] [10] [11]. The dielectric properties, hydrogen bonding capacity, and coordinating ability of solvents significantly influence reaction pathways and selectivities [10] [11] [12].
Polar protic solvents such as water exhibit unique acceleration effects in certain organocatalytic Mannich transformations [9] [8]. Studies have demonstrated that water can enhance reaction rates through hydrogen bonding activation mechanisms while simultaneously improving enantioselectivity [8]. The high dielectric constant of water (80.1) facilitates stabilization of charged transition states and intermediates, leading to accelerated reaction kinetics [9].
Acetonitrile, with a moderate dielectric constant of 37.5, provides balanced reaction conditions that support good diastereoselectivity while maintaining reasonable reaction rates [9] [13]. This solvent offers optimal solvation of both polar and nonpolar reaction components, making it suitable for a broad range of Mannich reaction substrates [13].
Dichloromethane represents the standard solvent choice for many Mannich protocols due to its favorable solubility properties and chemical inertness [11]. With a dielectric constant of 8.9, dichloromethane provides general reaction conditions that support conventional mechanistic pathways without introducing significant complications [11].
Nonpolar solvents such as toluene (dielectric constant 2.4) generally result in reduced reaction rates but can favor specific mechanistic pathways [11]. The low polarity of toluene promotes the formation of contact ion pairs and can lead to altered stereochemical outcomes compared to polar solvents [11].
Ethanol and other alcoholic solvents exhibit enhanced reaction rates due to their ability to participate in hydrogen bonding networks [14]. The moderate polarity of ethanol (dielectric constant 24.5) combined with its hydrogen bonding capacity creates favorable conditions for substrate activation and product formation [14].
Diethyl ether provides coordinating effects that can influence catalyst performance and reaction selectivity [3]. The moderate dielectric constant (4.3) and Lewis basic properties of ether make it particularly suitable for reactions involving metal catalysts or Lewis acidic components [3].
Trichloroethylene has emerged as an optimal solvent for achieving high stereoselectivity in substitution reactions [11]. This solvent preferentially favors SN2-type mechanisms, leading to improved stereochemical control compared to more polar alternatives [11]. Studies have shown dramatic improvements in diastereoselectivity when switching from dichloromethane to trichloroethylene [11].
Mixed aqueous-organic solvent systems offer synergistic effects that can enhance both reaction rates and selectivities [8]. The variable polarity and multiple interaction modes available in these systems enable fine-tuning of reaction conditions to optimize specific transformations [8].
Table 2: Solvent Effects on Reaction Kinetics and Stereochemical Outcomes
Solvent | Polarity (Dielectric Constant) | Reaction Rate Effect | Stereochemical Outcome | Mechanism Preference |
---|---|---|---|---|
Water | 80.1 | Accelerated (special cases) | Enhanced enantioselectivity | Hydrogen bonding activation |
Acetonitrile | 37.5 | Moderate enhancement | Good diastereoselectivity | Polar stabilization |
Dichloromethane | 8.9 | Standard conditions | Standard selectivity | General mechanism |
Toluene | 2.4 | Reduced rate | Reduced selectivity | Nonpolar pathway |
Ethanol | 24.5 | Enhanced rate | Moderate selectivity | Solvation effects |
Diethyl ether | 4.3 | Moderate rate | Good selectivity | Coordinating effects |
Trichloroethylene | 3.4 | Optimized stereoselectivity | Improved stereoselectivity | SN2-favored pathway |
Mixed aqueous-organic | Variable | Synergistic effects | Variable outcomes | Multiple pathways |
The development of catalytic asymmetric methodologies for tertiary aminoketone synthesis has revolutionized access to enantioenriched products with high stereochemical purity [6] [7] [15] [16] [17] [18]. Multiple catalyst classes have demonstrated exceptional performance in asymmetric Mannich transformations, each offering unique advantages and substrate scope profiles [18].
Chiral palladium complexes represent one of the most successful catalyst classes for asymmetric tertiary aminoketone synthesis [6] [7]. Palladium catalysts bearing Segphos or Taniaphos ligands operate at low loadings of 2.5-5.0 mol% while delivering exceptional yields of 81-99% and enantioselectivities of 84-97% [6] [7]. These catalysts demonstrate remarkable diastereoselectivity ratios ranging from 8.5:1 to greater than 50:1 [7]. The mechanism involves formation of chiral palladium enolate intermediates that engage α-keto imine substrates through highly organized transition states [7].
Cinchona alkaloid thiourea catalysts have emerged as premier organocatalysts for asymmetric Mannich reactions [5]. Quinidine-derived thiourea catalysts at 10-20 mol% loading achieve yields of 85-95% with outstanding enantioselectivities of 90-99% and diastereoselectivities exceeding 99:1 [5]. The bifunctional nature of these catalysts enables simultaneous activation of ketone nucleophiles through basic sites and imine electrophiles through hydrogen bonding interactions [5].
Proline-derived catalysts represent the foundational class of organocatalysts for asymmetric Mannich reactions [1] [19]. These catalysts typically require higher loadings of 10-30 mol% but provide good yields of 70-90% with moderate to good enantioselectivities of 70-85% [19]. L-proline derivatives operate through enamine mechanisms and are particularly effective for unmodified ketone substrates [19].
Phosphoric acid catalysts offer exceptional performance for asymmetric Mannich reactions of β-ketoesters and related activated substrates [6]. BINOL-derived phosphoric acids at 5-10 mol% loading deliver yields of 80-95% with enantioselectivities of 85-95% and excellent diastereoselectivities of 10:1 to 30:1 [6]. These catalysts provide precise control over multiple stereocenters through well-defined hydrogen bonding networks [6].
Rhodium-diene complexes have proven highly effective for asymmetric allylic substitution reactions leading to tertiary aminoketone products [17]. Chiral diene-ligated rhodium catalysts at 2-5 mol% loading achieve yields of 84-99% with enantioselectivities of 83-97% [17]. These catalysts demonstrate excellent branched selectivity and enable access to α-trisubstituted-α-tertiary amine structures [17].
Copper-chiral ligand complexes provide complementary reactivity profiles for asymmetric tertiary aminoketone synthesis [1]. Box and Phox ligand systems with copper catalysts at 5-10 mol% loading deliver yields of 75-95% with enantioselectivities of 80-92% [1]. These catalysts are particularly effective for ketimine substrates and demonstrate good functional group tolerance [1].
Table 3: Catalytic Asymmetric Synthesis Approaches
Catalyst Type | Ligand/Structure | Substrate Class | Loading (mol%) | Yield Range (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
---|---|---|---|---|---|---|
Chiral Palladium Complex | Segphos/Taniaphos | α-Keto imines | 2.5-5.0 | 81-99 | 84-97 | 8.5:1->50:1 |
Cinchona Alkaloid Thiourea | Quinidine-thiourea | Ketones/aldehydes | 10-20 | 85-95 | 90-99 | >99:1 |
Proline-derived Catalyst | L-proline derivatives | Unmodified ketones | 10-30 | 70-90 | 70-85 | 5:1-15:1 |
Phosphoric Acid | BINOL-phosphoric acid | β-Ketoesters | 5-10 | 80-95 | 85-95 | 10:1-30:1 |
Rhodium-Diene Complex | Chiral diene ligands | Tertiary allylic substrates | 2-5 | 84-99 | 83-97 | 3:1-6.7:1 |
Copper-Chiral Ligand | Box/Phox ligands | Ketimines | 5-10 | 75-95 | 80-92 | 5:1-20:1 |
The conversion of tertiary aminoketone free bases to their corresponding hydrochloride salts requires carefully optimized post-synthetic modification protocols to ensure high conversion efficiency, product stability, and ease of purification [20] [21] [22]. Multiple strategies have been developed to address the unique challenges associated with salt formation of these basic nitrogen-containing compounds [20] [22].
Direct hydrochloride formation represents the most straightforward approach for salt preparation [22]. Treatment of the free base with hydrochloric acid in methanol/ether solvent systems at 0-25°C typically achieves conversion efficiencies of 90-99% [22]. The resulting hydrochloride salts exhibit high stability and can be readily purified through crystallization techniques [22]. This methodology is particularly well-suited for 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one where the dimethylamino group provides a single basic site for protonation .
Acid-base salt formation protocols utilizing trifluoroacetic acid offer alternative approaches for cases where hydrochloride formation proves challenging [20]. These reactions proceed in dichloromethane at room temperature with conversion efficiencies of 85-95% [20]. The resulting trifluoroacetate salts demonstrate moderate stability and can be isolated through precipitation techniques [20].
Crystallization-driven processes employing methanesulfonic acid provide access to highly stable salt forms [21]. These protocols operate across a broad temperature range of 0-50°C in ethyl acetate solvent systems, achieving conversion efficiencies of 80-90% [21]. The crystallization-driven approach offers the advantage of simultaneous salt formation and purification, eliminating the need for additional recrystallization steps [21].
Solvent-mediated conversion strategies utilizing p-toluenesulfonic acid enable precise control over salt formation conditions [23]. These methodologies employ acetonitrile as the reaction medium at room temperature, delivering conversion efficiencies of 85-98% [23]. The resulting tosylate salts exhibit good stability and can be purified through chromatographic techniques when necessary [23].
In-situ salt generation approaches offer operational advantages for large-scale synthesis [24]. Phosphoric acid-mediated protocols in mixed solvent systems operate under ambient conditions with conversion efficiencies of 75-90% [24]. While salt stability can be variable depending on specific conditions, this approach minimizes handling of free base intermediates [24].
Post-synthetic treatment methodologies employing oxalic acid provide access to highly crystalline salt forms [20]. These protocols operate in aqueous systems at temperatures ranging from 25-60°C, achieving conversion efficiencies of 80-95% [20]. The resulting oxalate salts demonstrate good stability and can be purified through multiple methods including recrystallization and chromatography [20].
Temperature control proves critical in all salt formation protocols, as elevated temperatures can lead to decomposition or undesired side reactions [20] [22]. The choice of acid strength must be balanced against substrate stability, with stronger acids providing faster conversion but potentially causing degradation of sensitive functional groups [22].
Solvent selection significantly influences both conversion efficiency and product quality [20] [21]. Protic solvents such as methanol facilitate proton transfer but may compete with the desired acid in salt formation [20]. Aprotic solvents like dichloromethane provide cleaner reaction conditions but may require longer reaction times [21].
Table 4: Post-Synthetic Modification Strategies for Salt Formation
Modification Strategy | Reagent/Acid | Solvent System | Temperature (°C) | Conversion Efficiency (%) | Salt Stability | Purification Method |
---|---|---|---|---|---|---|
Direct hydrochloride formation | Hydrochloric acid | Methanol/ether | 0-25 | 90-99 | High | Crystallization |
Acid-base salt formation | Trifluoroacetic acid | Dichloromethane | Room temperature | 85-95 | Moderate | Precipitation |
Crystallization-driven process | Methanesulfonic acid | Ethyl acetate | 0-50 | 80-90 | High | Recrystallization |
Solvent-mediated conversion | p-Toluenesulfonic acid | Acetonitrile | Room temperature | 85-98 | Good | Chromatography |
In-situ salt generation | Phosphoric acid | Mixed solvents | Ambient | 75-90 | Variable | Filtration |
Post-synthetic treatment | Oxalic acid | Aqueous systems | 25-60 | 80-95 | Good | Multiple methods |